N-ethyl-6-methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine
Description
N-ethyl-6-methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Properties
IUPAC Name |
[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-4-20-17-13-15(3)21-19(22-17)24-11-9-23(10-12-24)18(25)16-8-6-5-7-14(16)2/h5-8,13H,4,9-12H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZBQSVPXBKQLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step procedures. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the piperazine ring and the benzoyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, altering the chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with varying functional groups.
Scientific Research Applications
N-ethyl-6-methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and chemicals.
Biology: It can be used in the study of biological processes and interactions, particularly in the context of its effects on cellular functions and pathways.
Industry: It is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.
Mechanism of Action
The mechanism of action of N-ethyl-6-methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways within cells. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethyl-6-methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine include other heterocyclic compounds with pyrimidine and piperazine rings, such as:
- N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-ethyl-6-methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound has a complex structure characterized by the presence of a pyrimidine ring, a piperazine moiety, and a benzoyl group. The synthesis typically involves multi-step procedures:
- Synthesis of Pyrimidine Ring : Starting from ethyl acetoacetate and guanidine carbonate, reflux in ethanol yields 6-methylpyrimidin-4-amine.
- Piperazine Introduction : The introduction of the piperazine moiety is achieved through reactions with N-ethylpiperazine.
- Benzoylation : The final step involves benzoylation using 3-methylbenzoyl chloride in an organic solvent like dichloromethane with a base such as triethylamine.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, such as those related to cell wall synthesis in bacteria, leading to antimicrobial effects.
- Receptor Modulation : It can interact with specific receptors, potentially modulating their activity and influencing physiological responses.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives can effectively inhibit the growth of various bacterial strains, indicating potential for development as antibacterial agents.
Anticancer Activity
The compound's structural features suggest possible anticancer activity. Case studies have shown that related compounds display selective inhibition against cancer cell lines, with IC50 values indicating effective concentrations for reducing cell viability. For example, a related benzoylpiperidine derivative exhibited IC50 values ranging from 7.9 to 92 µM against different cancer cell types .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Enzyme inhibition | |
| Anticancer | Cell viability inhibition | |
| CNS Activity | Receptor modulation |
Case Study: Anticancer Evaluation
A study evaluated the anticancer potential of a structurally similar compound in ovarian cancer cell lines (OVCAR-3 and COV318). The results showed significant inhibition of cell growth with IC50 values of 31.5 µM and 43.9 µM respectively, suggesting that modifications in the benzoylpiperidine structure can enhance biological activity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
